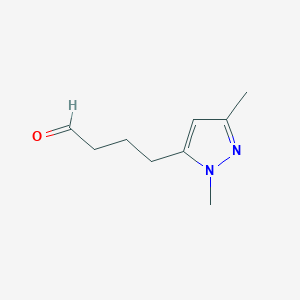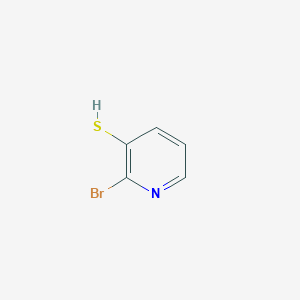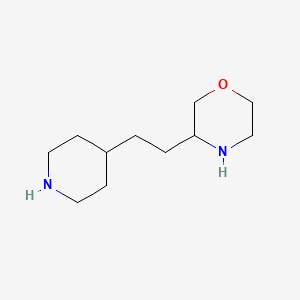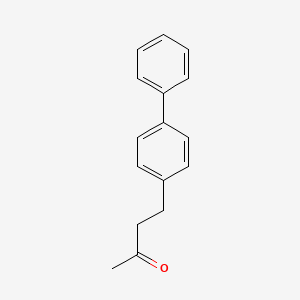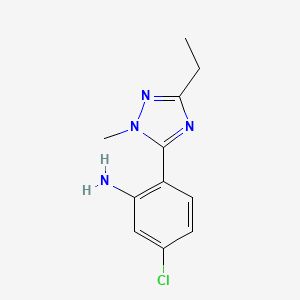
5-Chloro-2-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a chloro-substituted aniline group attached to a triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of ethyl hydrazinecarboxylate with methyl isothiocyanate can yield the triazole ring.
Substitution Reactions: The chloro-substituted aniline group can be introduced through nucleophilic substitution reactions. For example, the reaction of 2-chloroaniline with the triazole intermediate can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and facilitate reactions.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aniline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation Products: Oxides of the triazole ring.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline has several scientific research applications:
Pharmaceuticals: Used as an intermediate in the synthesis of drugs with antimicrobial, antifungal, and anticancer properties.
Agriculture: Employed in the development of agrochemicals such as herbicides and fungicides.
Materials Science: Utilized in the synthesis of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)aniline
- 5-Chloro-2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline
- 5-Chloro-2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline
Uniqueness
5-Chloro-2-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H13ClN4 |
|---|---|
Molekulargewicht |
236.70 g/mol |
IUPAC-Name |
5-chloro-2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C11H13ClN4/c1-3-10-14-11(16(2)15-10)8-5-4-7(12)6-9(8)13/h4-6H,3,13H2,1-2H3 |
InChI-Schlüssel |
PFFVJFQKHPAVRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C(=N1)C2=C(C=C(C=C2)Cl)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



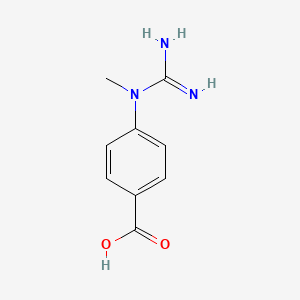
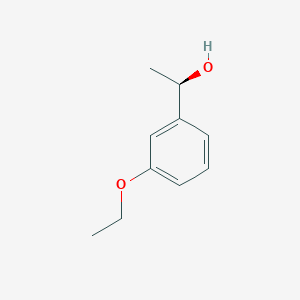

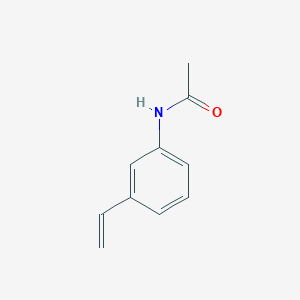
![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13621002.png)
![tert-butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate](/img/structure/B13621007.png)
![1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13621018.png)
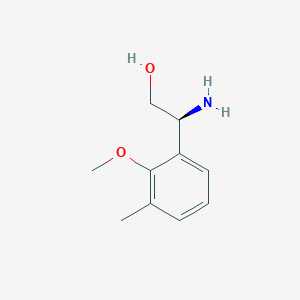
![tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride](/img/structure/B13621035.png)
